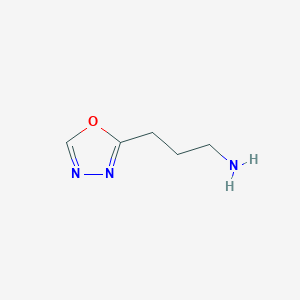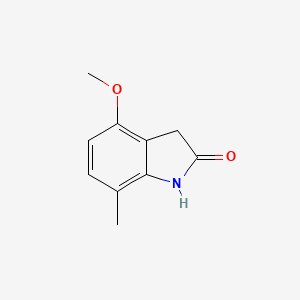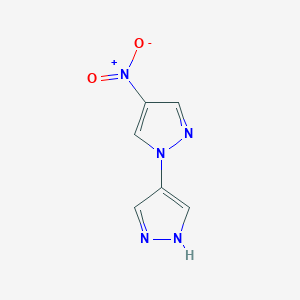
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine
Descripción general
Descripción
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine is a compound with the CAS Number: 1082469-12-2 . The molecular weight of this compound is 127.15 . The IUPAC name for this compound is 3-(1,3,4-oxadiazol-2-yl)-1-propanamine .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, such as this compound, involves various methods . These methods are pivotal in the development of novel therapeutic agents . The tunability of this scaffold by introducing diverse substituents modulates the physicochemical and pharmacological properties of the resulting compounds .Molecular Structure Analysis
The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This structure has unique features and has proven to be a valuable scaffold for the design and synthesis of bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are still under investigation. The oxadiazole molecule can form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure . These features contribute to the compound’s molecular recognition and binding capabilities with biological targets .Physical And Chemical Properties Analysis
The physical form of this compound is a liquid . It has a molecular weight of 127.15 . The storage temperature for this compound is -10 degrees Celsius .Aplicaciones Científicas De Investigación
3-(1,3,4-Oxadiazol-2-yl)propan-1-amine has been studied for its potential pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. It has been shown to exhibit potent activity against various bacterial and fungal strains, as well as cancer cell lines. The compound has also been studied for its anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Mecanismo De Acción
Target of Action
The primary target of 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increased concentration of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine enhances the transmission of signals across synapses, affecting various physiological processes controlled by the cholinergic system. This includes memory and learning processes, making this compound potentially useful in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The result of the action of this compound is an enhanced cholinergic transmission due to the increased concentration of acetylcholine . This can lead to improved cognitive function, particularly in individuals with impaired cholinergic transmission, such as those with Alzheimer’s disease .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine in lab experiments is its potent pharmacological properties, which make it a promising candidate for drug development. However, one limitation is that the compound may have toxic effects on normal cells, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(1,3,4-Oxadiazol-2-yl)propan-1-amine. One area of interest is the development of more potent derivatives of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the development of more targeted therapies. Additionally, the compound's potential for use in combination therapies with other drugs should be explored.
Safety and Hazards
Propiedades
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-8-7-4-9-5/h4H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFKIILHZJVCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082469-12-2 | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3210931.png)




![1H-Pyrrole-2-carboxaldehyde, 3,5-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-methyl-](/img/structure/B3210959.png)


![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3210994.png)




